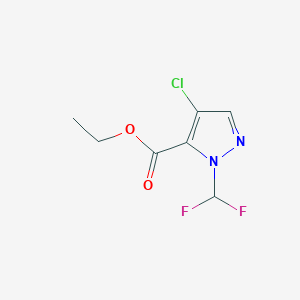

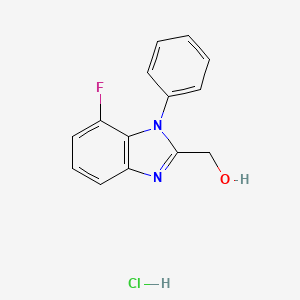

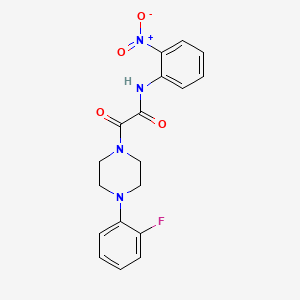

![molecular formula C23H20N4O2 B2357127 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide CAS No. 2319850-99-0](/img/structure/B2357127.png)

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide

カタログ番号 B2357127

CAS番号:

2319850-99-0

分子量: 384.439

InChIキー: USKNCQLBPIMBHO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide” can be analyzed using techniques such as X-ray crystallography . This technique can reveal details such as the torsion angles between different atoms in the molecule .科学的研究の応用

Radiolabelling and Imaging

- Radiolabelling : A compound closely related to N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide, [11C]L-159,884, has been developed as a radiolabelled angiotensin II antagonist. This compound is useful for imaging AT1 receptors, showing the potential of related compounds in diagnostic imaging and receptor mapping (Hamill et al., 1996).

Anticancer and Antimicrobial Properties

- Cancer Treatment : Compounds like AZD4877, which share a structural similarity with N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide, have shown promise as kinesin spindle protein (KSP) inhibitors. This suggests the potential of similar compounds in the development of anticancer agents (Theoclitou et al., 2011).

- Antimicrobial Applications : Aryl pyrazolo pyridine derivatives, which are structurally related, have been studied for their antimicrobial activities. This indicates the possibility of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide having similar properties (Desai et al., 2022).

Material Science and Electrochemistry

- Corrosion Inhibition : Research on aryl pyrazolo pyridines has shown their effectiveness in inhibiting copper corrosion, suggesting a potential application of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide in protective coatings and material science (Sudheer & Quraishi, 2015).

Solar Energy

- Dye-Sensitized Solar Cells : Similar pyridine-based compounds have been used in co-sensitized solar cells, enhancing their performance. This highlights the potential use of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide in solar energy applications (Wei et al., 2015).

特性

IUPAC Name |

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-27-19(15-22(26-27)17-11-13-24-14-12-17)16-25-23(28)18-7-9-21(10-8-18)29-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKNCQLBPIMBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

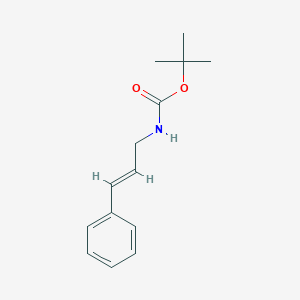

tert-Butyl cinnamylcarbamate

115270-11-6; 216959-50-1

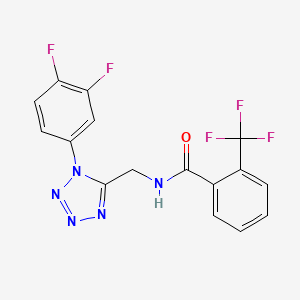

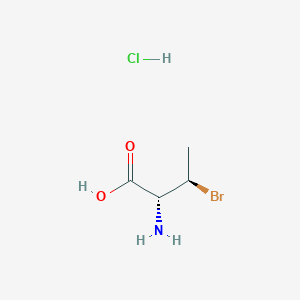

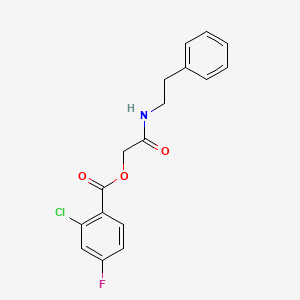

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)

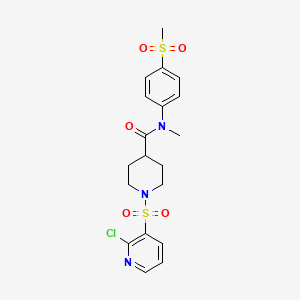

![5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357061.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)